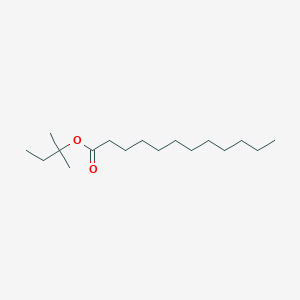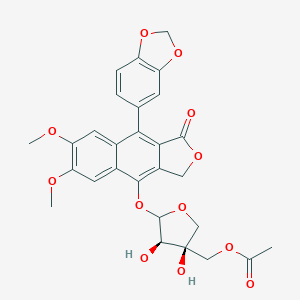![molecular formula C11H8N2O3S B040249 7-methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid CAS No. 113508-88-6](/img/structure/B40249.png)
7-methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of an imidazo[2,1-b][1,3]benzothiazole core, which is known for its biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with methoxy-substituted aldehydes or ketones, followed by cyclization to form the imidazo[2,1-b][1,3]benzothiazole core. The carboxylic acid group can be introduced through subsequent oxidation or carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the imidazo[2,1-b][1,3]benzothiazole core can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide
Propiedades
Número CAS |
113508-88-6 |
|---|---|
Fórmula molecular |
C11H8N2O3S |
Peso molecular |
248.26 g/mol |
Nombre IUPAC |
6-methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3S/c1-16-6-2-3-8-9(4-6)17-11-12-7(10(14)15)5-13(8)11/h2-5H,1H3,(H,14,15) |
Clave InChI |
KAOSMCALSKMYGV-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)O |
SMILES canónico |
COC1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)O |
Sinónimos |
10-methoxy-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-4-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)



![N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide](/img/structure/B40190.png)
